Compound Description: This compound serves as a broad-range iGluR antagonist. Studies demonstrate its micromolar binding affinity for various ionotropic glutamate receptors, including AMPA, KA, and NMDA. It exhibits particular affinity for homomeric KA receptor subtypes GluK1 and GluK3. Structural modifications explored in research include substitutions at the 4, 4', and 5' positions and bioisosteric replacement of the distal carboxylic acid with a phosphonic acid moiety. []
Compound Description: GAP-134 is a small dipeptide gap junction modifier. It has demonstrated the ability to improve conduction and reduce the duration and inducibility of atrial fibrillation/flutter (AF/AFL) in canine models. This compound acts by preventing conduction velocity slowing in atrial tissues subjected to metabolic stress. []
Compound Description: This series of quinolone derivatives exhibits potent antibacterial activity against a range of Gram-positive pathogens, including resistant strains like MRSA, PRSP, and VRE. These compounds demonstrate superior activity compared to ciprofloxacin, gatifloxacin, and moxifloxacin. The research focuses on incorporating fluorinated (3R)-3-(1-aminocyclopropan-1-yl)pyrrolidin-1-yl substituents at the C-7 position of the quinolone core to enhance their efficacy. []
Compound Description: This research explores the development of dual ligands targeting both the Cav α2δ-1 subunit of voltage-gated calcium channels and the μ-opioid receptor for pain management. The study focuses on combining pharmacophores from known ligands of both targets to design novel amino-acidic compounds. These dual ligands aim to offer improved analgesic effects with reduced side effects compared to traditional opioids like morphine. []
Compound Description: This compound represents a lead dual ligand identified in the study targeting both the Cav α2δ-1 subunit and the μ-opioid receptor. It demonstrates promising analgesic activity in in vivo pain models and exhibits a reduced side-effect profile compared to morphine. This compound showcases the successful merging of pharmacophores from both target classes into a single molecule. []
Compound Description: This research describes the synthesis and antitumor activity of novel pyrido[2,3-f]quinoxaline-3-carboxylic acids. These compounds, synthesized from 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and various amino acids, exhibited significant cytotoxicity against human tumor cell lines, particularly breast cancer cells. []
Compound Description: This compound belongs to a series of 7-((4,4-dialkyl-3-amino)pyrrolidinyl)quinolone-3-carboxylic acid derivatives investigated for their antimicrobial activity. This research focuses on modifying the substituents at various positions of the quinolone scaffold to explore structure-activity relationships and identify potent antimicrobial agents. []
Compound Description: This patent describes a series of optically active quinoline-carboxylic acid derivatives, specifically focusing on those containing 7-pyrrolidine substituents. The patent highlights the importance of chirality in these compounds, indicating that specific enantiomers exhibit enhanced pharmacological properties. The described compounds are intended for pharmaceutical use, although the specific target or mechanism of action is not explicitly disclosed. []
Compound Description: This study focuses on the synthesis and evaluation of 1,7-disubstituted 6-fluoro-4(1H)-oxopyrido[2,3-c]pyridazine-3-carboxylic acids as potential antibacterial agents. The research explores chemical modifications of pyridonecarboxylic acid antibacterials by incorporating a 1,8-naphthyridine ring, aiming to enhance their efficacy. The study involves variations in the N-1 and C-7 substituents to understand structure-activity relationships. []
Compound Description: This study investigates the solvatochromism and linear solvation energy relationships of newly synthesized azo dyes containing diol and proline moieties. These donor-acceptor azo dyes are synthesized through nucleophilic aromatic substitution and their interactions with various solvents are analyzed using the Kamlet-Taft and Catalan solvent parameter sets. The research also explores their protonation-deprotonation behavior in acidic environments. []
Compound Description: This study compares the effects of selective endothelin A (ETA) receptor antagonists and combined ETA/B receptor antagonists in the context of early diabetic kidney disease in rats. Two specific antagonists are investigated: ABT-627 (selective ETA antagonist) and A-182086 (combined ETA/B antagonist). The research aims to understand the receptor-specific mechanisms responsible for potential benefits in treating diabetic nephropathy. []
Compound Description: This compound serves as a valuable building block in peptide chemistry. It features a protected azidoproline residue, with the Fmoc group safeguarding the amino group and the azide serving as a versatile handle for further modifications. The presence of both cis and trans conformers around the tertiary carbamate, as evidenced by NMR analysis, highlights its conformational flexibility. []
Compound Description: Domoic acid acts as a partial agonist of the ionotropic glutamate receptor iGluR5. Structural studies reveal that its binding induces a more open conformation of the ligand-binding core compared to the full agonist (S)-glutamic acid. The presence of the 5-carboxy-1-methyl-hexa-1,3-dienyl moiety plays a crucial role in this conformational change. []
Compound Description: (S)-ATPO functions as an antagonist of the ionotropic glutamate receptor iGluR5. Structural studies demonstrate that its binding induces a significant domain opening in the ligand-binding core, even larger than that observed with the partial agonist domoic acid. []
Compound Description: Teneligliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used in managing type 2 diabetes. It works by inhibiting the degradation of incretin hormones, thereby increasing insulin secretion and lowering blood glucose levels. The synthesis described in the paper highlights the use of L-hydroxyproline as a starting material. []
Compound Description: This compound demonstrates potent activity against Gram-positive bacteria. It belongs to a series of optically active substituted 1,2-dihydro-6-oxo-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acids synthesized and tested for antibacterial properties. The study emphasizes the significance of chirality in influencing the biological activity of these compounds. []
Compound Description: This compound exhibits balanced in vitro antibacterial activity, good intravenous efficacy, and high aqueous solubility. It's part of a series of optically active 1,2-dihydro-6-oxo-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acids evaluated for their antibacterial properties. []
Compound Description: This compound acts as an Aurora kinase A inhibitor and is thus a potential candidate for cancer treatment. []
Compound Description: This is an enantiomer of the previous compound and also displays Aurora A kinase inhibitory activity, marking its potential as a cancer therapeutic. []
Compound Description: This study investigates amino acid prodrugs of 7-(3-amino-1-pyrrolidinyl)-substituted quinolones and naphthyridines as potential antibacterial agents, particularly focusing on improving solubility and in vivo efficacy against Pseudomonas. []
Compound Description: PD 131112 represents a potent compound within the series of amino acid prodrugs of 7-(3-amino-1-pyrrolidinyl)quinolones and naphthyridines. It exhibits significant in vivo efficacy and improved solubility compared to the parent compounds, showcasing the successful application of the prodrug strategy in enhancing drug-like properties. []
Compound Description: This research investigates the synthesis and structure-activity relationships of stereochemically pure 7-(3-amino-2-methyl-1-azetidinyl)quinolones and -naphthyridines as antibacterial agents. The study emphasizes the impact of chirality on potency and in vivo efficacy. []
Compound Description: Cetefloxacin, a fluoroquinolone antibacterial agent, exhibits potent activity against various bacterial infections. It acts by inhibiting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. Its specific stereochemistry at both the azetidine and quinolone rings contributes to its enhanced antibacterial activity. []
Compound Description: This compound serves as a phosphatidylinositol-3-kinase (PI3K) inhibitor and is part of a synergistic combination therapy with a MEK inhibitor for treating colorectal cancer. The combination demonstrates enhanced efficacy in targeting specific mutations in BRAF, KRAS, and PIK3CA genes. []
Compound Description: This compound acts as a mitogen-activated protein kinase (MEK) inhibitor. It's used in a synergistic combination therapy with a PI3K inhibitor for treating colorectal cancer. This specific combination targets tumors with particular mutations, including BRAF, KRAS, and PIK3CA. []
Compound Description: Peramivir is a potent neuraminidase inhibitor, effective against influenza A and B viruses. It acts by blocking the release of viral progeny from infected cells, thereby inhibiting viral replication. Its specific stereochemistry is crucial for its antiviral activity. []
Compound Description: ABT-675 represents another potent neuraminidase inhibitor, demonstrating efficacy against both influenza A and B virus strains. It acts similarly to peramivir, interfering with the release of viral progeny and thereby reducing viral spread. []
Compound Description: This compound serves as a crucial intermediate in the synthesis of Fidarestat, an aldose reductase inhibitor. It's derived from D-mannitol, a naturally occurring sugar alcohol, highlighting the use of chiral pool synthesis in accessing enantiomerically pure compounds. []
Compound Description: DQ-113 is a novel quinolone antibacterial agent specifically designed for treating severe infections caused by Gram-positive pathogens. Its structure includes a fluorinated pyrrolidine moiety, highlighting the importance of this group in enhancing antibacterial activity. []
Compound Description: This class of compounds, particularly the lead compound DS21412020, exhibits potent antibacterial activity against respiratory pathogens, including resistant strains. Their design focuses on incorporating a trans-fused pyranose ring onto a pyrrolidine moiety attached to a quinolone core. []
Compound Description: This study focuses on designing and synthesizing novel quinolone derivatives, specifically 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines, as potential antibacterial agents against respiratory pathogens. Compound 2a, with a specific (S)-configuration on the pyrrolidine moiety, exhibits potent in vitro and in vivo activity, demonstrating its potential as a drug candidate. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.